6-Methoxy-1H-pyrrolo[2,3-b]pyridine fundamental properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine fundamental properties
A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
6-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-Methoxy-7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the 7-azaindole scaffold, it serves as a "privileged structure" and a crucial bioisostere for indole and purine nucleobases. This modification can enhance physicochemical properties such as solubility and bioavailability, while also providing unique hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and therapeutic applications of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine, with a focus on its role as a core fragment in the development of kinase inhibitors. Detailed protocols, mechanistic insights, and data are presented to support researchers and drug development professionals in leveraging this versatile molecule.
Core Physicochemical and Spectroscopic Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. Its core properties are summarized below.
Physical and Chemical Identifiers
| Property | Value | Reference |
| Systematic Name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | - |
| Common Name | 6-Methoxy-7-azaindole | - |
| CAS Number | 896722-53-5 | [Sigma-Aldrich] |
| Molecular Formula | C₈H₈N₂O | [Sigma-Aldrich] |
| Molecular Weight | 148.16 g/mol | [Sigma-Aldrich] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Melting Point | 88-89 °C | [Sigma-Aldrich] |
| SMILES | COc1ccc2cc[nH]c2n1 | [Sigma-Aldrich] |
| InChIKey | LNEHZEFKSUBWTA-UHFFFAOYSA-N | [Sigma-Aldrich] |
Computed Properties for Drug Design
Computational modeling is essential in modern drug discovery for predicting a compound's behavior. The following table outlines key computed properties that inform its potential as a drug candidate.
| Descriptor | Value | Significance in Drug Discovery |
| XLogP3 | 1.6 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.9 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | The pyrrole N-H group can engage in crucial hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and methoxy oxygen can act as H-bond acceptors. |
| Rotatable Bonds | 1 | Low number of rotatable bonds indicates conformational rigidity, which is often favorable for binding affinity. |
Spectroscopic Characterization
While a comprehensive public spectral database for this specific compound is limited, data for the parent 7-azaindole scaffold and its derivatives are well-documented. The expected spectral characteristics are as follows:
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¹H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group would present as a sharp singlet around δ 3.9-4.1 ppm. The pyrrole N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is solvent-dependent.
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¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methoxy carbon would be observed around δ 55 ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₈N₂O with a predicted exact mass of 148.0637 Da. The [M+H]⁺ ion would be the prominent peak in ESI positive mode at m/z 149.0709.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1650 cm⁻¹), and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹).
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The following diagram outlines a logical and field-proven workflow for synthesizing the target compound.
Caption: Proposed synthetic workflow for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established Larock indole synthesis methodologies.
Step 1: Iodination of 2-Amino-5-methoxypyridine
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To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), cool the mixture to 0 °C.
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Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
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Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 2-Amino-3-iodo-5-methoxypyridine.
Step 2: Palladium-Catalyzed Annulation
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To a degassed solution of 2-Amino-3-iodo-5-methoxypyridine (1.0 eq) and trimethylsilylacetylene (1.5 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
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Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.
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After cooling, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to the reaction mixture to effect in-situ desilylation and cyclization. Stir for an additional 2 hours at room temperature.
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Quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the final product, 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Choices:
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Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and robust choice for Sonogashira coupling, which is the initial step of this domino reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper acts as a co-catalyst to facilitate the transmetalation with the alkyne.
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Base: Triethylamine acts as a base to neutralize the HI generated during the reaction, preventing catalyst deactivation and driving the reaction forward.
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Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
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Protecting Group: Trimethylsilyl (TMS) is used on the alkyne to prevent self-coupling (Glaser coupling) and is easily removed with a fluoride source like TBAF to trigger the final cyclization.
Reactivity and Strategic Functionalization
The 7-azaindole core possesses distinct reactive sites, allowing for selective functionalization. The pyrrole ring is π-electron-rich and susceptible to electrophilic attack (primarily at C3), while the pyridine ring is π-electron-deficient, making it amenable to nucleophilic substitution, especially after activation (e.g., halogenation).[4]
Caption: Key functionalization sites on the 6-Methoxy-7-azaindole scaffold.
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N1-Position: The pyrrole nitrogen is acidic and can be readily deprotonated. It is often protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) to prevent side reactions and direct reactivity to other positions.[5]
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C3-Position: As the most electron-rich carbon, C3 is the primary site for electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.[4]
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C2, C4, C5-Positions: These positions are less reactive towards direct substitution but can be functionalized effectively using modern cross-coupling strategies. This typically involves an initial halogenation (bromination or iodination) followed by Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce aryl, alkyl, or amino substituents.[6][7]
Role in Medicinal Chemistry: A Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen bonds within the ATP-binding pocket of many kinases.
Mechanism of Action: FGFR Inhibition
Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[8][9] Co-crystal structures (e.g., PDB: 3C4F) reveal the binding mode.[10]
Caption: Binding interactions of a 1H-pyrrolo[2,3-b]pyridine inhibitor with the FGFR1 kinase.
As shown in the diagram, the core scaffold acts as the "hinge-binder".[10]
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The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue (E562).[10]
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The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone N-H of an alanine residue (A564).[10]
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Substituents, such as a methoxyphenyl group, can then occupy adjacent hydrophobic pockets and form additional interactions, like a hydrogen bond with Aspartate 641, to enhance potency and selectivity.[10]
Applications Across Kinase Families
The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a wide range of targets beyond FGFR.
| Target Kinase Family | Therapeutic Area | Representative Derivative IC₅₀ | Reference |
| FGFR1-3 | Oncology | 7-25 nM (Compound 4h) | [9][10] |
| SIK2 | Oncology, Metabolic Disease | Data in patent literature | [WO2015087116A1] |
| JAK3 | Immunology, Transplant Rejection | Potent activity demonstrated | [Biol. Pharm. Bull. 2015] |
| SGK-1 | Renal & Cardiovascular Disease | Data in patent literature | [11] |
| PDE4B (Enzyme) | CNS, Inflammatory Disease | 0.11-1.1 µM | [12] |
Safety and Handling
Based on commercially available safety data sheets:
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Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value molecular scaffold with a unique combination of physicochemical properties that make it exceptionally well-suited for drug discovery. Its ability to act as a bioisosteric replacement for indole, coupled with its proven role as a kinase hinge-binding element, has cemented its importance in the development of targeted therapeutics. The synthetic accessibility and numerous sites for strategic functionalization ensure that this core will continue to be a foundational building block for creating novel and potent inhibitors for a diverse range of biological targets. This guide provides the fundamental knowledge base for researchers to effectively utilize this powerful chemical entity in their programs.
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